molecular formula C25H26N4O5 B2519743 N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941977-51-1

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No. B2519743
CAS RN: 941977-51-1
M. Wt: 462.506
InChI Key: OYKNIKUBHDTCSB-UHFFFAOYSA-N
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Description

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as MNPN-11, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. MNPN-11 belongs to the class of oxalamide derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

  • Neuropathic Pain Treatment :

    • A study found that E-52862, a selective sigma 1 receptor antagonist structurally similar to the queried compound, showed efficacy in treating neuropathic pain in Zucker diabetic fatty rats, a type 2 diabetes model (Paniagua et al., 2016).
  • Antimicrobial Properties :

    • Research on a related compound, 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, indicated potential antimicrobial properties, as well as the ability to inhibit heat shock protein 90 (Ranjith et al., 2014).
  • Synthesis of Oxalamides :

    • A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related compounds has been developed, highlighting the versatility in synthesizing various oxalamide derivatives (Mamedov et al., 2016).
  • σ1 Receptor Antagonist for Neuropathic Pain :

    • Synthesis of a new series of 1-arylpyrazoles as potent σ1 receptor antagonists, including a compound structurally akin to the queried chemical, has demonstrated promising activity in neurogenic pain models (Díaz et al., 2012).
  • Cancer Research :

    • Studies involving compounds structurally similar to the queried chemical have demonstrated significant potential in cancer research, including the exploration of their role as ERK2 inhibitors and their cytotoxicity against various tumor cell lines (Aly et al., 2018).
  • Chemical Synthesis and Structure Analysis :

    • The synthesis and structure analysis of compounds with related chemical structures, such as 5-[2-(6-bromonaphthalenyloxymethyl)]-3-(4-morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione, contribute to the broader understanding of such chemical entities (Jasinski et al., 2009).
  • Fluorescent Brighteners :

    • Certain derivatives of the queried compound class have been used as fluorescent brighteners on polyester fabrics, indicating their utility in material sciences (Raval & Desai, 2004).
  • Intermediates for Kinase Inhibitors :

    • A study demonstrated a novel one-pot, three-component approach to synthesize compounds related to the queried chemical, used as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).
  • Vascular Actions in Human Microcirculation :

    • Research on compounds similar to the queried one explored their potential role in human microcirculation, particularly focusing on vasoprotective properties (Durand et al., 2016).

properties

IUPAC Name

N'-(4-methyl-2-nitrophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-17-9-10-21(22(15-17)29(32)33)27-25(31)24(30)26-16-23(28-11-13-34-14-12-28)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15,23H,11-14,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKNIKUBHDTCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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